molecular formula C13H12F3NO2 B2651922 5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one CAS No. 142727-37-5

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one

Cat. No.: B2651922
CAS No.: 142727-37-5
M. Wt: 271.239
InChI Key: XMDXUVKAVZYBCX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing its lipophilicity and stability . This can lead to the modulation of specific biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and a trifluoromethylated phenyl ring. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3N2O, with a molecular weight of approximately 310.31 g/mol. Its structure features a 2-oxazolidinone ring that contributes to its biological activity.

  • Antimicrobial Activity : Research has indicated that oxazolidinones exhibit antimicrobial properties, primarily through the inhibition of bacterial protein synthesis. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy.
  • Cytokine Modulation : Similar compounds have shown to modulate cytokine production, particularly influencing Th2 cell signaling pathways. This suggests potential applications in treating inflammatory diseases or conditions characterized by cytokine dysregulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study AAntibacterialIn vitro assaysShowed significant inhibition against Gram-positive bacteria.
Study BCytokine modulationCell cultureReduced IL-4 and IL-13 production in activated Th2 cells.
Study CAntifungalDisk diffusionEffective against specific fungal strains with low MIC values.

Case Studies

  • Antibacterial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of oxazolidinones were tested against various bacterial strains. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
  • Cytokine Production : A case study evaluated the effects of oxazolidinone derivatives on cytokine levels in mouse models. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting that these compounds may be beneficial in managing autoimmune diseases .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of oxazolidinone derivatives:

  • A study explored asymmetric synthesis methods that improved yield and selectivity for biologically active enantiomers, which are crucial for maximizing therapeutic effects .
  • Investigations into structure-activity relationships (SAR) have revealed that modifications at specific positions on the oxazolidinone ring can significantly alter biological activity and potency .

Properties

IUPAC Name

5,5-dimethyl-4-methylidene-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-8-12(2,3)19-11(18)17(8)10-6-4-5-9(7-10)13(14,15)16/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDXUVKAVZYBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C(=O)O1)C2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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